2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one
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Overview
Description
The compound “2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one” is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The 2,4-dimethoxyphenyl group suggests that there are two methoxy (OCH3) groups attached to the phenyl ring at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a bicyclic system with a benzene ring fused to a quinazoline ring. The 2,4-dimethoxyphenyl group would be attached to the 2nd position of the quinazolinone ring .Chemical Reactions Analysis
Quinazolinones and their derivatives are known to participate in a variety of chemical reactions. They can act as precursors for the synthesis of a wide range of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule .Scientific Research Applications
Antioxidant and Antitumor Agent
- A derivative of this compound, specifically 2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-One, has been identified for its potent antioxidant and antitumor properties. Alternative synthesis methods and structural analysis of this compound have been explored to enhance its biological properties (Parry et al., 2021).
Synthesis Methods
- Efficient synthesis methods for 2,3-dihydroquinazolin-4(1H)-one derivatives have been developed using various catalysts and conditions. These methods aim at improving yield and sustainability, such as using silica-bonded N-propylsulfamic acid as a recyclable catalyst (Niknam et al., 2011) and employing Brønsted acidic ionic liquids as eco-friendly catalysts (Toosi & Khakzadi, 2013).
Anticonvulsant and Antimicrobial Activities
- Some derivatives have been synthesized and evaluated for anticonvulsant and antimicrobial activities. These studies involve synthesizing novel derivatives and testing their biological activities against various pathogens and in models of convulsive disorders (Rajasekaran et al., 2013).
Supramolecular Features
- Research on isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones has revealed insights into their molecular structures and weak interactions, which are crucial for understanding their chemical properties and potential applications (Mandal & Patel, 2018).
Green Chemistry Approaches
- Studies have focused on eco-friendly synthesis methods, emphasizing the importance of environmentally sustainable practices in chemical synthesis. This includes using catalyst-free conditions and environmentally benign solvents (Ramana et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-10-7-8-12(14(9-10)21-2)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMKDOUIQJCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one |
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